molecular formula C21H26ClNO B6067361 [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol

カタログ番号 B6067361
分子量: 343.9 g/mol
InChIキー: LDFGEXFIRVWMMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective antagonist of the kappa opioid receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and addiction.

作用機序

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the kappa opioid receptor, [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. Studies have shown that [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol can reduce drug-seeking behavior in animal models of addiction, reduce anxiety and depression-like behaviors, and increase the release of dopamine in the brain. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to have analgesic effects and can reduce the perception of pain in animal models.

実験室実験の利点と制限

One of the main advantages of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is its selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to have a long half-life, which allows for less frequent dosing. However, one of the limitations of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is its low solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the study of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol. One potential direction is the development of more potent and selective kappa opioid receptor antagonists. Another direction is the investigation of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol in clinical trials for the treatment of addiction, anxiety, and depression. Additionally, the use of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol in combination with other drugs may enhance its therapeutic effects.

合成法

The synthesis of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol involves several steps, including the conversion of 3-chlorobenzyl chloride to 3-chlorobenzyl alcohol, followed by the reaction with 2-methylbenzylamine to form the intermediate product. The intermediate product is then reacted with piperidine and formaldehyde to yield [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol. The overall yield of this synthesis method is approximately 10%.

科学的研究の応用

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in the treatment of various disorders. One of the most promising applications of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is in the treatment of addiction. Studies have shown that [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol can reduce drug-seeking behavior in animal models of addiction, including cocaine, alcohol, and nicotine addiction. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to reduce anxiety and depression-like behaviors in animal models.

特性

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-17-6-2-3-8-19(17)14-23-11-5-10-21(15-23,16-24)13-18-7-4-9-20(22)12-18/h2-4,6-9,12,24H,5,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGEXFIRVWMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。